molecular formula C24H21N3O4S2 B12213583 3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12213583
M. Wt: 479.6 g/mol
InChI Key: RXOFZHDSQIVZEG-ZHZULCJRSA-N
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Description

3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and an ethoxyphenyl group

Preparation Methods

The synthesis of 3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the ethoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with an ethoxyphenyl group.

    Formation of the thiazolidinone ring: This can be done by reacting the pyrazole derivative with a thioamide and an α-halo acid.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid include other thiazolidinone derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:

    Thiazolidinone derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.

    Pyrazole-containing compounds: These compounds have been studied for their potential as anti-cancer and anti-inflammatory agents.

The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C24H21N3O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

3-[(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C24H21N3O4S2/c1-2-31-19-10-8-16(9-11-19)22-17(15-27(25-22)18-6-4-3-5-7-18)14-20-23(30)26(24(32)33-20)13-12-21(28)29/h3-11,14-15H,2,12-13H2,1H3,(H,28,29)/b20-14-

InChI Key

RXOFZHDSQIVZEG-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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